Methyl 3-(1-bromoethyl)benzoate
Overview
Description
Methyl 3-(1-bromoethyl)benzoate: is an organic compound with the molecular formula C₁₀H₁₁O₂Br and a molecular weight of 243.10 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is substituted with a 1-bromoethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(1-bromoethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-ethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-bromoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include methyl 3-(azidoethyl)benzoate, methyl 3-(thiocyanatoethyl)benzoate, and methyl 3-(methoxyethyl)benzoate.
Oxidation Reactions: Products include 3-(1-bromoethyl)benzoic acid and 3-(1-bromoethyl)benzaldehyde.
Reduction Reactions: The major product is methyl 3-ethylbenzoate.
Scientific Research Applications
Methyl 3-(1-bromoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 3-(1-bromoethyl)benzoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic transformations to introduce different functional groups into the benzene ring .
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: This compound has a similar structure but with a bromomethyl group instead of a 1-bromoethyl group.
Methyl 4-(bromomethyl)benzoate: This compound has the bromomethyl group at the fourth position of the benzene ring.
Methyl 3-(chloromethyl)benzoate: This compound has a chloromethyl group instead of a bromomethyl group.
Uniqueness: Methyl 3-(1-bromoethyl)benzoate is unique due to the presence of the 1-bromoethyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the 1-bromoethyl group is required .
Properties
IUPAC Name |
methyl 3-(1-bromoethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFMMWUMUICEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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